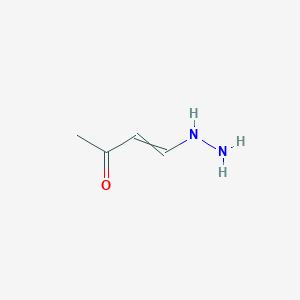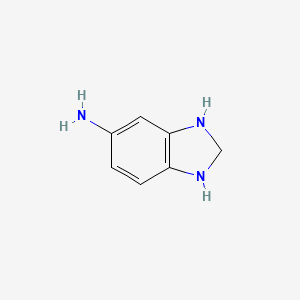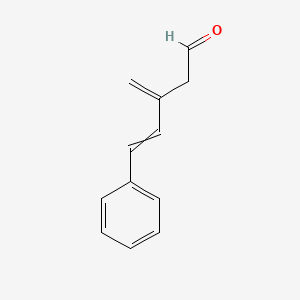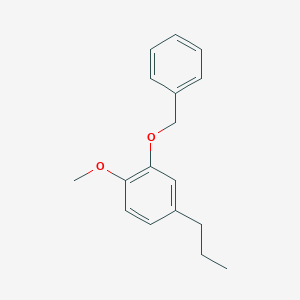![molecular formula C31H47NO7Si B14259952 (4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate CAS No. 159593-17-6](/img/structure/B14259952.png)
(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including tert-butyl, silyl ether, methoxy, and azetidinone, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the azetidinone ring: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the silyl ether group: This can be achieved by reacting the hydroxyl group with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Attachment of the methoxy group: This step may involve the methylation of a hydroxyl group using a methylating agent like methyl iodide.
Final coupling reaction: The final step could involve the esterification of the intermediate with (4-tert-butylphenyl)methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, (4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the azetidinone ring suggests that it could have antimicrobial or antiviral properties.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic effects. The compound’s structure indicates that it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
作用机制
The mechanism of action of (4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The azetidinone ring could inhibit certain enzymes by mimicking the transition state of their substrates.
相似化合物的比较
Similar Compounds
(4-tert-butylphenyl)methyl 2-oxoacetate: Lacks the azetidinone and silyl ether groups, making it less complex.
(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-hydroxy-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate: Similar structure but without the silyl ether group.
(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate: Similar structure but without the silyl ether group.
Uniqueness
The presence of the tert-butyl(dimethyl)silyl ether group in (4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate makes it unique compared to similar compounds. This group can provide steric protection and influence the compound’s reactivity and stability.
属性
CAS 编号 |
159593-17-6 |
|---|---|
分子式 |
C31H47NO7Si |
分子量 |
573.8 g/mol |
IUPAC 名称 |
(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C31H47NO7Si/c1-19(39-40(9,10)31(5,6)7)24-25(22-12-11-13-23(37-8)26(22)33)32(27(24)34)28(35)29(36)38-18-20-14-16-21(17-15-20)30(2,3)4/h14-17,19,22-25H,11-13,18H2,1-10H3/t19-,22-,23+,24-,25-/m1/s1 |
InChI 键 |
CKJXSXZIRIMVFN-HYOIWIKGSA-N |
手性 SMILES |
C[C@H]([C@@H]1[C@H](N(C1=O)C(=O)C(=O)OCC2=CC=C(C=C2)C(C)(C)C)[C@H]3CCC[C@@H](C3=O)OC)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(C1C(N(C1=O)C(=O)C(=O)OCC2=CC=C(C=C2)C(C)(C)C)C3CCCC(C3=O)OC)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




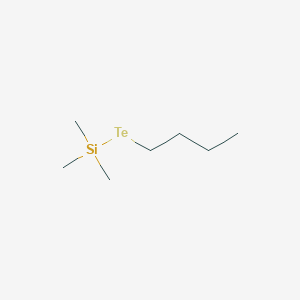
![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)
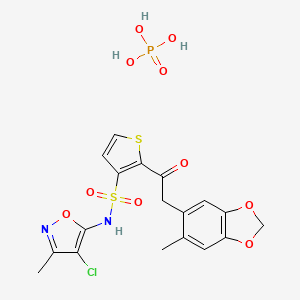
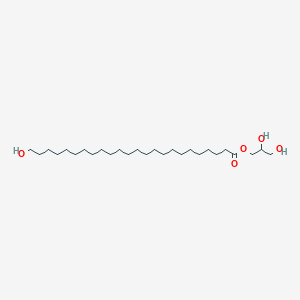
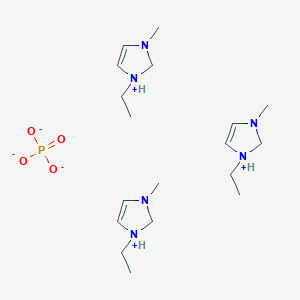


![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
